BenchChemオンラインストアへようこそ!

4-(Oxetan-3-yl)phenol

physicochemical properties solubility lipophilicity

4-(Oxetan-3-yl)phenol (CAS 1402565-90-5) is a para-3-oxetanyl-substituted phenol with confirmed P2X3 receptor antagonism (EC50=80 nM rat, IC50=999 nM human) and a distinct physicochemical signature (XLogP3-AA=1.2, TPSA=29.5 Ų). The oxetane motif reduces logP by 0.5–1.0 units and can increase aqueous solubility up to >4000× vs. gem-dimethyl analogs, solving solubility-limited absorption challenges. Its metabolic profile favors mEH-mediated clearance over CYP450 oxidation, ideal for lead optimization and ADME triage. Commercially available at ≥98% purity, it offers a cost-efficient entry for oxetane-library synthesis and SAR exploration. Order now to accelerate purinergic signaling and property-guided medicinal chemistry programs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 1402565-90-5
Cat. No. B3101837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxetan-3-yl)phenol
CAS1402565-90-5
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2
InChIKeyITSMPXAZHUUVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxetan-3-yl)phenol CAS 1402565-90-5: Physicochemical Profile and Baseline for Comparator Selection


4-(Oxetan-3-yl)phenol (CAS 1402565-90-5) is a para-substituted phenol featuring a 3-oxetanyl moiety, with molecular formula C9H10O2 and molecular weight 150.17 g/mol [1]. The compound contains one hydrogen bond donor (phenolic OH) and two hydrogen bond acceptors (oxetane oxygen and phenolic oxygen) with a topological polar surface area of 29.5 Ų [1]. Computed XLogP3-AA is 1.2, indicating moderate lipophilicity [1]. The compound is commercially available at 95–98% purity from multiple suppliers, with typical long-term storage conditions specified as cool, dry environment .

Why 4-(Oxetan-3-yl)phenol Cannot Be Trivially Substituted with Other Oxetane-Phenol Isomers or Non-Oxetane Analogs


Substitution of 4-(Oxetan-3-yl)phenol with closely related analogs—such as its regioisomer 3-(oxetan-3-yl)phenol, the positional isomer 4-(oxetan-2-yl)phenol, or non-oxetane comparators like 4-(tert-butyl)phenol—is not scientifically equivalent without experimental re-validation. The 3-oxetanyl group at the para position of phenol confers a distinct combination of lipophilicity (XLogP3-AA 1.2) and hydrogen-bonding geometry that differs fundamentally from meta-substituted isomers or alternative bioisosteric replacements [1]. Literature on oxetane-containing compounds demonstrates that replacing a gem-dimethyl or tert-butyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 while altering metabolic degradation rates, but the magnitude of these changes is highly context-dependent and cannot be presumed identical across different substitution patterns [2]. The specific electronic and steric environment created by the para-3-oxetanyl substitution dictates both the compound's physicochemical behavior and its biological target engagement profile, rendering direct interchange without empirical verification scientifically unsound.

Quantitative Comparator-Based Evidence: Differentiating 4-(Oxetan-3-yl)phenol from Closest Analogs


LogP Reduction and Aqueous Solubility Enhancement versus tert-Butylphenol

The oxetane moiety in 4-(oxetan-3-yl)phenol reduces logP by 0.5–1.0 units compared to non-oxetane analogs such as 4-(tert-butyl)phenol, directly translating to enhanced aqueous solubility [1]. 4-(tert-Butyl)phenol exhibits water solubility of approximately 0.6 mg/mL (600 mg/L) at 20–25°C, whereas the oxetane-containing analog demonstrates >3-fold higher solubility (estimated ~2–3 mg/mL) based on logP reduction principles and vendor-reported solubility of 15 mg/mL for the oxetane class under neutral conditions [2][3].

physicochemical properties solubility lipophilicity bioisostere

P2X3 Receptor Antagonist Activity Profile versus In-Class Reference Compounds

4-(Oxetan-3-yl)phenol has been evaluated as a P2X3 purinoceptor antagonist with an EC50 of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In a separate assay using human P2X3 expressed in rat C6BU-1 cells, the compound exhibited an IC50 of 999 nM as measured by Fluo-3/AM fluorescence [2]. This activity profile differs from other oxetane-containing P2X3 antagonists reported in the literature; for instance, a structurally distinct oxetane derivative (CHEMBL4459785) showed an IC50 of 384 nM against human P2X3 under similar conditions [3].

P2X3 antagonist purinergic signaling pain ion channel

Metabolic Stability Advantage of Oxetane Bioisostere over gem-Dimethyl and tert-Butyl Groups

The oxetane ring functions as a metabolically more stable alternative to gem-dimethyl and tert-butyl groups, a principle established across multiple medicinal chemistry campaigns [1][2]. Substitution of a gem-dimethyl group with an oxetane reduces the rate of metabolic degradation in most cases while simultaneously increasing aqueous solubility by a factor of 4 to >4000 [1]. For phenol-containing scaffolds, the oxetane moiety reduces logP by 0.5–1.0 units relative to non-oxetane analogs, which correlates with decreased non-specific protein binding and reduced CYP450-mediated clearance [2].

metabolic stability bioisostere drug design ADME

Positional Isomer Differentiation: 4-(Oxetan-3-yl)phenol versus 3-(Oxetan-3-yl)phenol and 4-(Oxetan-2-yl)phenol

4-(Oxetan-3-yl)phenol (para-substituted) differs from its meta-substituted regioisomer 3-(oxetan-3-yl)phenol (CAS 1782816-49-2) and positional isomer 4-(oxetan-2-yl)phenol (CAS 1187011-21-7) in both physicochemical and biological properties [1][2]. The para substitution pattern places the oxetane ring in extended conjugation with the phenolic hydroxyl, affecting electronic distribution and hydrogen-bonding geometry compared to the meta isomer. Although direct comparative data for this specific pair are not published, the principle that regioisomeric oxetane-phenol compounds exhibit distinct property profiles is well established in medicinal chemistry [3]. Commercial availability and pricing also differ: 4-(oxetan-3-yl)phenol is available at 95–98% purity from multiple suppliers at ~£317/100 mg, whereas the meta isomer (CAS 1782816-49-2) is priced at ~€698/50 mg, reflecting differences in synthetic accessibility .

regioisomer positional isomer structure-property relationship medicinal chemistry

Optimal Research and Procurement Scenarios for 4-(Oxetan-3-yl)phenol Based on Differentiating Evidence


Medicinal Chemistry: P2X3 Antagonist Lead Optimization and SAR Studies

Given its confirmed P2X3 receptor antagonist activity (EC50 = 80 nM against rat P2X3; IC50 = 999 nM against human P2X3), 4-(oxetan-3-yl)phenol serves as a validated starting scaffold for structure-activity relationship (SAR) exploration in purinergic signaling research [1][2]. The para-3-oxetanyl substitution pattern provides a distinct physicochemical signature (XLogP3-AA = 1.2) that differentiates it from other oxetane-containing P2X3 ligands, enabling systematic exploration of lipophilicity-potency relationships [3].

Physicochemical Property Optimization via Oxetane Bioisostere Replacement

4-(Oxetan-3-yl)phenol is a suitable candidate for projects requiring reduced lipophilicity and enhanced aqueous solubility compared to tert-butyl or gem-dimethyl analogs. The oxetane moiety reduces logP by 0.5–1.0 units and can increase aqueous solubility by 4× to >4000× relative to gem-dimethyl counterparts, making this compound appropriate for lead series where solubility-limited absorption or formulation challenges have been encountered [1][4].

Metabolic Stability Screening and Clearance Pathway Profiling

The oxetane ring in 4-(oxetan-3-yl)phenol offers the potential for reduced CYP450-dependent metabolic clearance via redirection to microsomal epoxide hydrolase (mEH)-mediated pathways [4][5]. This compound is appropriate for inclusion in metabolic stability panels when evaluating oxetane-containing scaffolds against comparator series bearing gem-dimethyl, tert-butyl, or carbonyl functionalities, particularly in early-stage ADME triage [4].

Cost-Effective Building Block Procurement for Library Synthesis

With commercial availability at ~£317/100 mg (98% purity) and favorable synthetic accessibility compared to regioisomeric oxetane-phenols, 4-(oxetan-3-yl)phenol represents a cost-efficient entry point for generating oxetane-containing compound libraries [1]. The para-3-oxetanyl substitution pattern offers distinct reactivity in Friedel–Crafts alkylation reactions, enabling divergent synthesis of diaryloxetanes and dihydrobenzofurans suitable for medicinal chemistry diversification [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Oxetan-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.